molecular formula C17H9ClO2S B14590003 8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one CAS No. 61477-91-6

8-Chloro-2-phenyl-4H-thieno[3,2-c][1]benzopyran-4-one

Cat. No.: B14590003
CAS No.: 61477-91-6
M. Wt: 312.8 g/mol
InChI Key: MCDJCUDNJYEKLS-UHFFFAOYSA-N
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Description

8-Chloro-2-phenyl-4H-thieno3,2-cbenzopyran-4-one is a heterocyclic compound that features a unique structure combining a thieno ring with a benzopyran moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-phenyl-4H-thieno3,2-cbenzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylthiophene with 8-chloro-4H-chromen-4-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-phenyl-4H-thieno3,2-cbenzopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Chloro-2-phenyl-4H-thieno3,2-cbenzopyran-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a modulator of biological receptors.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 8-Chloro-2-phenyl-4H-thieno3,2-cbenzopyran-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8-Chloro-4H-thieno[3,2-c]chromene-2-carbohydrazide
  • 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-2-phenyl-
  • 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dihydroxy-2-phenyl-

Uniqueness

8-Chloro-2-phenyl-4H-thieno3,2-cbenzopyran-4-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a thieno ring with a benzopyran moiety sets it apart from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

CAS No.

61477-91-6

Molecular Formula

C17H9ClO2S

Molecular Weight

312.8 g/mol

IUPAC Name

8-chloro-2-phenylthieno[3,2-c]chromen-4-one

InChI

InChI=1S/C17H9ClO2S/c18-11-6-7-14-12(8-11)16-13(17(19)20-14)9-15(21-16)10-4-2-1-3-5-10/h1-9H

InChI Key

MCDJCUDNJYEKLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)C4=C(C=CC(=C4)Cl)OC3=O

Origin of Product

United States

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